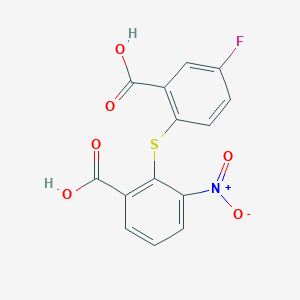
2-(2-Carboxy-4-fluorophenylthio)-3-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Carboxy-4-fluorophenylthio)-3-nitrobenzoic acid is a complex organic compound characterized by the presence of carboxylic acid, fluorine, and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carboxy-4-fluorophenylthio)-3-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of a suitable benzoic acid derivative, followed by the introduction of the fluorophenylthio group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Carboxy-4-fluorophenylthio)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-Carboxy-4-aminophenylthio)-3-nitrobenzoic acid.
Reduction: Formation of 2-(2-Hydroxy-4-fluorophenylthio)-3-nitrobenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Carboxy-4-fluorophenylthio)-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(2-Carboxy-4-fluorophenylthio)-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom can influence the compound’s binding affinity to enzymes and receptors, modulating its biological activity. The carboxylic acid group can participate in hydrogen bonding, affecting the compound’s solubility and distribution within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Carboxy-4-fluorophenylthio)-5-fluorobenzoic acid
- 4,4’-Difluorobiphenyl-2,2’-dicarboxylic acid
Uniqueness
2-(2-Carboxy-4-fluorophenylthio)-3-nitrobenzoic acid is unique due to the presence of both nitro and fluorophenylthio groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H8FNO6S |
|---|---|
Poids moléculaire |
337.28 g/mol |
Nom IUPAC |
2-(2-carboxy-4-fluorophenyl)sulfanyl-3-nitrobenzoic acid |
InChI |
InChI=1S/C14H8FNO6S/c15-7-4-5-11(9(6-7)14(19)20)23-12-8(13(17)18)2-1-3-10(12)16(21)22/h1-6H,(H,17,18)(H,19,20) |
Clé InChI |
SULNSMMOMLGLEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)[N+](=O)[O-])SC2=C(C=C(C=C2)F)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















